![molecular formula C7H2ClF3O2 B125387 3-Chloro-2,4,5-trifluorobenzoic acid CAS No. 101513-77-3](/img/structure/B125387.png)
3-Chloro-2,4,5-trifluorobenzoic acid
Overview
Description
3-Chloro-2,4,5-trifluorobenzoic acid is an organic compound with the molecular formula C7H2ClF3O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .
Synthetic Routes and Reaction Conditions:
From 3,4,5,6-tetrafluorophthalonitrile: One method involves the reaction of 3,4,5,6-tetrafluorophthalonitrile with chlorine gas in the presence of a catalyst to produce this compound.
From 2,4,5-trifluoroaniline: Another method involves the bromination of 2,4,5-trifluoroaniline followed by chlorination using N-chlorosuccinimide to yield the desired product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
Mechanism of Action
Target of Action
It is known to be a useful synthetic intermediate , which suggests it may interact with various biological targets depending on the specific compounds it is used to synthesize.
Biochemical Pathways
It is known to be a useful synthetic intermediate in the synthesis of 3-hydroxyquinazoline-2,4-diones, which are known to have antibacterial properties .
Scientific Research Applications
Agrochemical Applications
Pesticide Development
CTFBA is primarily used as an intermediate in the synthesis of various herbicides and insecticides. Its fluorinated structure contributes to improved efficacy in pest management, enhancing agricultural productivity. For instance:
- Herbicides : CTFBA is involved in the development of herbicides that inhibit specific enzyme pathways in plants, providing targeted weed control.
- Insecticides : The compound has shown potential in formulating insecticides that disrupt metabolic processes in pests.
Case Study : Research has demonstrated that CTFBA derivatives exhibit potent herbicidal activity against common agricultural weeds, leading to increased crop yields under controlled studies .
Pharmaceutical Applications
Drug Development
CTFBA serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly anti-inflammatory and analgesic medications. Its structural characteristics allow for the modification of drug candidates to enhance therapeutic effects.
- Anti-inflammatory Agents : CTFBA derivatives have been explored for their ability to inhibit inflammatory pathways.
- Analgesics : The compound's interaction with biological systems suggests potential roles in developing pain relief medications.
Case Study : A study highlighted the synthesis of CTFBA-based compounds that demonstrated significant anti-inflammatory activity in vitro, indicating their potential for further development into therapeutic agents .
Material Science Applications
CTFBA is utilized in formulating advanced materials due to its enhanced chemical resistance and durability. Its applications include:
- Polymers : Incorporation into polymer matrices to improve thermal stability and chemical resistance.
- Coatings : Development of protective coatings that withstand harsh environmental conditions.
Analytical Chemistry Applications
In analytical chemistry, CTFBA acts as a standard reference material for techniques such as chromatography and mass spectrometry. Its unique properties facilitate accurate analysis of complex mixtures.
- Chromatography : Used as a calibration standard to ensure precision in quantitative analyses.
- Mass Spectrometry : Serves as an internal standard for identifying and quantifying other compounds in mixtures.
Environmental Studies
CTFBA is also significant in environmental research, particularly concerning the impact of fluorinated compounds on ecosystems. Studies focus on:
- Ecotoxicology : Assessing the effects of CTFBA on various biological systems to understand its environmental footprint.
- Regulatory Compliance : Providing data for regulatory bodies regarding the safe use and disposal of fluorinated chemicals.
Data Table: Summary of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Agrochemicals | Herbicides, Insecticides | Enhanced pest management |
Pharmaceuticals | Anti-inflammatory drugs, Analgesics | Targeted therapeutic effects |
Material Science | Polymers, Coatings | Improved durability and resistance |
Analytical Chemistry | Calibration standards | Increased accuracy in complex mixture analysis |
Environmental Studies | Ecotoxicology assessments | Understanding ecosystem impacts |
Comparison with Similar Compounds
2,4,5-Trifluorobenzoic acid: This compound is similar in structure but lacks the chlorine atom.
3-Chlorobenzoic acid: This compound has a similar chlorine substitution but lacks the fluorine atoms.
2,4,5-Trifluorobenzoic acid: Another similar compound with three fluorine substitutions but no chlorine.
Uniqueness: 3-Chloro-2,4,5-trifluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various synthetic applications .
Biological Activity
3-Chloro-2,4,5-trifluorobenzoic acid (C7H2ClF3O2) is a halogenated benzoic acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its significance in various fields.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the chlorination of 3-amino-2,4,5-trifluorobenzoic acid. The resulting compound is characterized by a twisted carboxyl group relative to the benzene ring, forming a dihedral angle of approximately 6.8° . The molecular structure includes three fluorine atoms and one chlorine atom attached to the benzene ring, contributing to its unique chemical properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of trifluorobenzoic acids have been shown to inhibit the growth of various bacterial strains. The presence of halogen substituents enhances their interaction with microbial cell membranes and metabolic pathways .
Anti-inflammatory Effects
In studies involving inflammation models, trifluorobenzoic acids have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. These effects suggest potential therapeutic applications in treating inflammatory diseases .
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic processes, which could be leveraged for drug development targeting metabolic disorders .
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various trifluorobenzoic acid derivatives against common pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 32 | S. aureus, E. coli |
Control Antibiotic (e.g., Penicillin) | 16 | S. aureus |
Case Study 2: Anti-inflammatory Mechanism
In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
This compound | 75 | 100 |
Properties
IUPAC Name |
3-chloro-2,4,5-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBESHLYCSZINAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370187 | |
Record name | 3-Chloro-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-77-3 | |
Record name | 3-Chloro-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,4,5-trifluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 3-chloro-2,4,5-trifluorobenzoic acid and how was it synthesized?
A1: this compound is an organic compound with the molecular formula C7H2ClF3O2 [, ]. The molecule consists of a benzene ring with a carboxyl group (-COOH) attached at one carbon atom. Additionally, three fluorine atoms and one chlorine atom are substituted on the benzene ring at positions 2, 4, 5, and 3 respectively.
Q2: Are there any interesting structural features observed in the solid state of this compound?
A2: Yes, X-ray crystallography studies reveal that the carboxyl group in this compound is twisted relative to the plane of the benzene ring by 6.8° []. This deviation from planarity might be influenced by the steric interactions between the carboxyl group and the neighboring fluorine and chlorine atoms. Furthermore, in the crystal lattice, pairs of molecules are linked together through O—H⋯O hydrogen bonds, forming centrosymmetric dimers typical of carboxylic acids []. These dimers further arrange themselves into sheets that stack parallel to the (-103) plane [].
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